(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-methylphenyl)propanoic acid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3-chloro-4-methylphenyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-chloro-4-methylbenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrolysis: The final step involves hydrolysis of the ester to yield the desired propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Lacks the chloro substituent.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Lacks the methyl substituent.
Uniqueness
The presence of both the chloro and methyl substituents, along with the tert-butoxycarbonyl protecting group, makes (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid unique
Properties
Molecular Formula |
C15H20ClNO4 |
---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(3R)-3-(3-chloro-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
PQHGOPPOAJTYPQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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